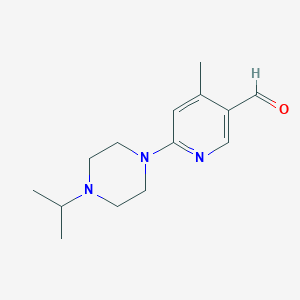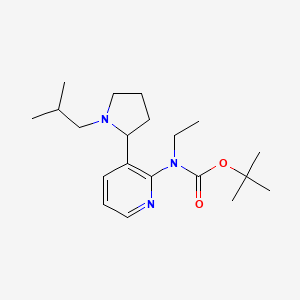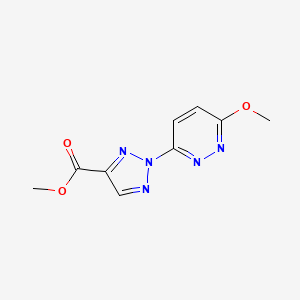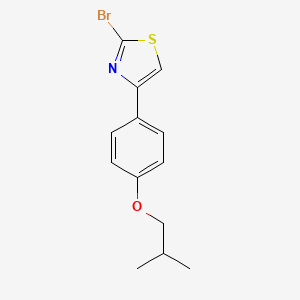
6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Isopropylpipérazin-1-yl)-4-méthylnicotinaldéhyde est un composé chimique qui appartient à la classe des dérivés de la nicotinaldéhyde. Ce composé est caractérisé par la présence d'un cycle pipérazine substitué par un groupe isopropyle et une partie nicotinaldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(4-Isopropylpipérazin-1-yl)-4-méthylnicotinaldéhyde implique généralement la réaction de la 4-méthylnicotinaldéhyde avec la 4-isopropylpipérazine. La réaction est généralement réalisée en présence d'un solvant approprié, tel que l'éthanol ou le méthanol, sous reflux. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
6-(4-Isopropylpipérazin-1-yl)-4-méthylnicotinaldéhyde peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.
Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.
Substitution : Le cycle pipérazine peut subir des réactions de substitution avec divers électrophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄).
Substitution : Les électrophiles tels que les halogénoalcanes et les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Acide 6-(4-Isopropylpipérazin-1-yl)-4-méthylnicotinique.
Réduction : 6-(4-Isopropylpipérazin-1-yl)-4-méthylnicotinol.
Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.
Applications de recherche scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme élément de construction pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action du 6-(4-Isopropylpipérazin-1-yl)-4-méthylnicotinaldéhyde n'est pas entièrement compris. Il est considéré comme interagissant avec des cibles moléculaires et des voies spécifiques dans les systèmes biologiques. Le cycle pipérazine peut jouer un rôle dans la liaison aux récepteurs ou aux enzymes, tandis que la partie nicotinaldéhyde pourrait être impliquée dans des réactions redox ou d'autres processus biochimiques .
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mécanisme D'action
The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-4-methylnicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The piperazine ring may play a role in binding to receptors or enzymes, while the nicotinaldehyde moiety could be involved in redox reactions or other biochemical processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(4-Méthylpipérazin-1-yl)-4-méthylnicotinaldéhyde
- 6-(4-Éthylpipérazin-1-yl)-4-méthylnicotinaldéhyde
- 6-(4-Propylpipérazin-1-yl)-4-méthylnicotinaldéhyde
Unicité
6-(4-Isopropylpipérazin-1-yl)-4-méthylnicotinaldéhyde est unique en raison de la présence du groupe isopropyle sur le cycle pipérazine, qui peut conférer des propriétés stériques et électroniques distinctes. Ces propriétés peuvent influencer la réactivité du composé, l'affinité de liaison et l'activité biologique globale, ce qui en fait un composé précieux pour des recherches et un développement supplémentaires .
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
4-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H21N3O/c1-11(2)16-4-6-17(7-5-16)14-8-12(3)13(10-18)9-15-14/h8-11H,4-7H2,1-3H3 |
Clé InChI |
DMALEFGYXUNVEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1C=O)N2CCN(CC2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B11799585.png)






![2-Cyclopropyl-3-(2-methoxyethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11799630.png)
![6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B11799631.png)

